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Dimethyl selenoxide

Cat. No.: B1214664
CAS No.: 4371-90-8
M. Wt: 125.04 g/mol
InChI Key: OOYOEHGKYKMRJI-UHFFFAOYSA-N
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Description

Contextualization within Organoselenium Chemistry

Organoselenium chemistry is a specialized branch of organic chemistry dedicated to the study of compounds that feature a carbon-selenium bond. Selenium, a Group 16 element, shares similarities with sulfur and oxygen, yet its larger atomic radius, weaker bond strengths, and greater polarizability impart distinct chemical characteristics to its organic derivatives wikipedia.org. Dimethyl selenoxide, (CH₃)₂SeO, exemplifies these characteristics, serving as a representative selenoxide where a selenium atom is bonded to two methyl groups and an oxygen atom evitachem.com.

The field of organoselenium chemistry has seen substantial growth, particularly since the 1970s, offering versatile and novel synthetic methodologies researchgate.net. Compounds like this compound are pivotal in this advancement, acting as valuable reagents and synthetic intermediates. They are instrumental in various organic transformations, most notably in oxidation reactions and the facile formation of alkenes through the selenoxide elimination pathway , evitachem.com, scholaris.ca. The reactivity of selenoxides, including this compound, is often compared to their sulfur (sulfoxides) and tellurium (telluroxides) analogues. Selenoxides typically exhibit a reactivity profile that is faster than sulfoxides but slower than telluroxides, a distinction attributed to differences in chalcogen electronegativity and bond dissociation energies .

Significance as a Model Chalcogen Oxide

This compound holds considerable importance as a model compound for understanding the fundamental chemical principles governing selenoxides and other chalcogen oxides. Its molecular structure, characterized by a trigonal pyramidal arrangement around the selenium atom, bears a close resemblance to that of dimethyl sulfoxide (B87167) (DMSO) acs.org, nih.gov, acs.org, researchgate.net. This structural analogy facilitates comparative studies, revealing distinct coordination behaviors. For instance, this compound predominantly coordinates to metal centers through its oxygen atom, a preference that contrasts with the ambidentate binding (both sulfur and oxygen) observed in DMSO acs.org, nih.gov, acs.org.

Furthermore, this compound is frequently employed in theoretical and computational studies as an archetypal selenoxide. These investigations aim to elucidate complex reaction mechanisms, particularly in redox chemistry involving thiols, thereby shedding light on the specific role of the chalcogen atom in chemical transformations nih.gov, researchgate.net, nih.gov, researchgate.net. Research has also indicated that this compound possesses stronger hydrogen bond acceptor capabilities compared to DMSO researchgate.net. In terms of thermal stability, this compound is less robust than DMSO; it undergoes thermal degradation at temperatures around 135–140 °C, whereas DMSO remains stable under similar conditions up to 160 °C acs.org, nih.gov, acs.org.

Historical Perspective on this compound Research

The exploration of organoselenium compounds has a history stretching back to the 19th century, with the initial isolation of diethyl selenide (B1212193) reported in 1836 scholaris.ca, wikipedia.org. However, organoselenium chemistry did not emerge as a major field in synthetic organic chemistry until the 1970s scholaris.ca. This compound itself was first synthesized in the early 1970s, typically achieved through the oxidation of dimethyl selenide using oxidizing agents like hydrogen peroxide or ozone . This period was marked by significant research into selenoxide elimination reactions, identified as a key synthetic pathway by Jones and colleagues in 1970 , scholaris.ca. The mechanistic intricacies of this stereospecific elimination were further elucidated by Sharpless and Reich in 1973 , scholaris.ca.

Early characterization of this compound relied on spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . A more definitive structural understanding, including its trigonal pyramidal geometry and precise Se–O bond length, was later confirmed through X-ray crystallography in 2003 . The surge in interest in organoselenium chemistry following 1970 was largely propelled by the synthetic utility of reactions like selenoxide elimination, which provided a mild route for alkene synthesis scholaris.ca.

Data Tables

Table 1: Comparative Reactivity of Chalcogenoxides

CompoundTypical Elimination Temperature (°C)Key Synthetic Application
Dimethyl Sulfoxide>400Limited synthetic utility
This compound20–25Alkene synthesis
Dimethyl Telluroxide<0Rapid elimination reactions

Note: Elimination temperatures can vary based on specific structural features and reaction conditions.

Table 2: Structural Comparison of this compound and Dimethyl Sulfoxide

PropertyThis compound (DMSeO)Dimethyl Sulfoxide (DMSO)
Se–O Bond Length (Å)1.6756 , 1.70 acs.orgnih.govacs.orgresearchgate.net1.531 researchgate.net
Se–C Bond Length (Å)1.92 acs.orgnih.govacs.orgN/A
S–C Bond Length (Å)N/A~1.77 iastate.edu (estimated)
ΣX–Se–Y Angle (°)301 acs.orgnih.govacs.orgN/A
ΣX–S–Y Angle (°)N/A~109.5 iastate.edu (estimated)
Geometry around ChalcogenTrigonal PyramidalTetrahedral (with lone pair)

Note: Bond lengths and angles are representative values from crystallographic or computational studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6OSe B1214664 Dimethyl selenoxide CAS No. 4371-90-8

Properties

IUPAC Name

methylseleninylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYOEHGKYKMRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195917
Record name Dimethylselenoxide
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Molecular Weight

125.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4371-90-8
Record name Dimethylselenoxide
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Record name Dimethylselenoxide
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Record name Dimethylselenoxide
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Synthetic Methodologies for Dimethyl Selenoxide

Oxidation of Dimethyl Selenide (B1212193) Precursors

Dimethyl selenide serves as the primary starting material for the synthesis of dimethyl selenoxide. The oxidation of DMSe to DMSeO typically occurs under mild conditions, aiming to selectively introduce an oxygen atom onto the selenium center without over-oxidation to higher oxidation states like selenones.

Hydrogen Peroxide Oxidation

One of the earliest and most common methods for synthesizing this compound involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent.

This method typically employs 30% aqueous hydrogen peroxide. The reaction is highly exothermic and requires careful temperature control, generally maintained at -10 °C to ensure controlled oxidation and prevent side reactions or decomposition evitachem.comchemicalbook.comchemicalbook.comcardiff.ac.uk. The reaction is often conducted in an aqueous medium , although other solvents or additives like dioxane have been used in specific procedures acs.org. Dimethyl selenide is added slowly to the hydrogen peroxide solution to manage the heat generated acs.org. While a precise molar ratio is not always explicitly stated, hydrogen peroxide acts as the stoichiometric oxidant evitachem.comchemicalbook.comcardiff.ac.uk. Post-synthesis, this compound is hygroscopic and must be stored under anhydrous conditions cardiff.ac.uk.

The formation of this compound via hydrogen peroxide oxidation proceeds through a nucleophilic oxidation pathway. The lone pair of electrons on the selenium atom of dimethyl selenide acts as a nucleophile, attacking the electrophilic oxygen atom of hydrogen peroxide. This attack leads to the formation of a transient intermediate, which then eliminates a water molecule to yield this compound .

Table 1: Key Parameters for Hydrogen Peroxide Oxidation of Dimethyl Selenide

ParameterDetail
Oxidizing Agent30% Aqueous Hydrogen Peroxide (H₂O₂)
Temperature-10 °C (for controlled oxidation)
SolventAqueous medium; Dioxane can be used as an additive acs.org
StoichiometryH₂O₂ acts as the oxidant
Reaction MechanismNucleophilic attack of Se lone pair on H₂O₂ oxygen
Key ConsiderationsExothermic reaction, requires precise temperature control; product is hygroscopic

Ozone-Mediated Oxidation

Ozone (O₃) offers an alternative route for the oxidation of dimethyl selenide to this compound. This method has been studied in both laboratory settings and in atmospheric contexts.

Reaction Conditions: In laboratory preparations, ozone is typically bubbled through a solution of dimethyl selenide in an organic solvent, such as chloroform (B151607), at low temperatures, often around -50 °C chemicalbook.comchemicalbook.comcardiff.ac.uk. In atmospheric chemistry, dimethyl selenide reacts with ozone in the gas phase nih.govresearchgate.netacs.orgnih.gov.

Stoichiometry and Yield: Ozone acts as the oxidant. In gas-phase reactions, the ozonolysis of dimethyl selenide yields this compound as the major product with a reported yield of approximately 90% nih.gov.

Mechanistic Pathways: The reaction involves the ozonolysis of dimethyl selenide. Kinetic studies have quantified this process, particularly in atmospheric modeling. The reaction proceeds with a rate constant of (7.4 ± 2.2) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ at 26 ± 1 °C, with an activation energy of 50 ± 14 kJ mol⁻¹ nih.govacs.org.

Table 2: Kinetic and Condition Data for Ozone Oxidation of Dimethyl Selenide

ParameterDetail
Oxidizing AgentOzone (O₃)
Temperature-50 °C (laboratory); 26 ± 1 °C (atmospheric study)
SolventChloroform (laboratory)
Rate Constant(7.4 ± 2.2) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ (gas phase)
Activation Energy50 ± 14 kJ mol⁻¹ (gas phase)
Product Yield~90% (gas phase)

Hypobromous Acid Oxidation

Hypobromous acid (HOBr) is another effective reagent for the oxidation of dimethyl selenide to this compound.

Reaction Conditions: Studies investigating the reactivity of HOBr with dimethyl selenide are often conducted in aqueous solutions at a specific pH, such as pH 8 rsc.orgrsc.org.

Stoichiometry and Yield: Hypobromous acid oxidizes dimethyl selenide stoichiometrically in a 1:1 molar ratio, selectively forming this compound without further oxidation to selenones, even if an excess of HOBr is present rsc.org.

Mechanistic Pathways: The reaction involves the direct oxidation of the selenide to the selenoxide. The rate of this reaction has been quantified, with apparent second-order rate constants reported for the reaction between dimethyl selenide and hypobromous acid at pH 8 as (7.1 ± 0.7) × 10⁷ M⁻¹s⁻¹ rsc.orgrsc.org.

Sodium Periodate (B1199274) Oxidation

Sodium periodate (NaIO₄) is also mentioned as a common oxidizing agent used in the synthesis of organoselenium compounds, including selenoxides evitachem.com.

Reaction Conditions: Sodium periodate is typically used in water or aqueous organic solvent systems due to its solubility characteristics rsc.org.

Stoichiometry and Yield: While mentioned as an oxidizing agent for dimethyl selenide, specific detailed reaction conditions, yields, or mechanistic pathways for the direct synthesis of this compound from dimethyl selenide using sodium periodate are less extensively documented in the provided search results compared to other oxidants. Some literature suggests it can be used for the oxidation of selenides in broader contexts, such as in osmium-catalyzed dihydroxylation reactions where selenoxides act as co-oxidants rsc.orgresearchgate.net.

Silver(II) Oxide Method

An alternative method for the synthesis of this compound involves the use of silver(II) oxide (AgO). This approach typically starts with dimethylselenium dibromide [(CH₃)₂SeBr₂], which can be prepared from dimethyl selenide. The reaction proceeds by treating dimethylselenium dibromide with silver(II) oxide in methanol. The proposed mechanism involves halide displacement, where silver(II) oxide acts as an oxidant and halide scavenger, yielding this compound and silver bromide as a precipitate cardiff.ac.ukchemicalbook.com. This method is considered effective, particularly in situations where the use of peroxides or ozone might be incompatible with other functional groups present in the reaction system . However, it is noted as a less common synthetic pathway compared to other oxidation methods .

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily relies on the oxidation of dimethyl selenide (DMSe). Common oxidizing agents employed include hydrogen peroxide (H₂O₂), ozone (O₃), and hypobromous acid (HOBr). The choice of method is often dictated by factors such as reagent availability, desired reaction conditions, and the specific requirements for yield and purity.

Yield, Purity, and Scalability Considerations

Different synthetic routes offer varying yields and are suited for different scales or applications. The oxidation of dimethyl selenide with 30% aqueous hydrogen peroxide at -10 °C is readily achieved and is often preferred for laboratory synthesis due to the accessibility of the reagents and the mild reaction conditions cardiff.ac.ukchemicalbook.com. The ozonolysis of dimethyl selenide in chloroform at -50 °C has been reported to yield approximately 75% of this compound archive.org. This method is considered ideal for gas-phase studies or specialized applications, although it requires advanced instrumentation . The reaction of dimethyl selenide with hypobromous acid (HOBr) has also been shown to produce this compound as the sole oxidation product ethz.chrsc.org.

Purity validation of the synthesized this compound is crucial and can be achieved through techniques such as high-resolution mass spectrometry (HR-MS) for molecular identification and liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (LC-ICP-MS/MS) to confirm the absence of higher oxidation states . Purification of the compound typically involves recrystallization, for instance, from benzene, to obtain colorless needles cardiff.ac.ukchemicalbook.com.

Scalability considerations vary: the hydrogen peroxide method is generally well-suited for laboratory-scale preparations . The ozone method, while effective, requires specialized equipment, potentially limiting its large-scale application . The silver(II) oxide method is less common and may be more suited for specific niche applications where other oxidants are problematic .

Table 1: Comparison of this compound Synthetic Methods

MethodStarting MaterialKey Reagent/ConditionsReported Yield (%)Notes/Advantages
Silver(II) Oxide MethodDimethylselenium dibromideSilver(II) oxide in methanolNot specifiedEffective; useful when peroxide/ozone incompatibility exists; less common.
Hydrogen Peroxide MethodDimethyl selenide30% aqueous Hydrogen Peroxide at -10 °CNot specifiedReadily obtained; preferred for laboratory synthesis; reagent accessibility; mild conditions.
Ozone MethodDimethyl selenideOzone in chloroform at -50 °C~75%Ideal for gas-phase studies or specialized applications; requires advanced instrumentation.
Hypobromous Acid (HOBr)Dimethyl selenideHypobromous acid (HOBr)Not specifiedDMSeO is the sole oxidation product observed.

Advantages and Limitations of Specific Methods

Each synthetic route for this compound presents distinct advantages and limitations.

Hydrogen Peroxide Method: This method is favored for laboratory synthesis due to the ready availability of hydrogen peroxide and the mild reaction conditions employed, which contribute to good yields and minimize by-products cardiff.ac.ukchemicalbook.com.

Ozone Method: While capable of providing good yields (around 75%), the use of ozone necessitates specialized instrumentation, potentially limiting its widespread adoption for routine laboratory synthesis archive.org. It is, however, valuable for gas-phase studies .

Silver(II) Oxide Method: This route offers an effective means of synthesis and is particularly advantageous when other oxidants are incompatible with the substrate . Its primary limitation is that it is a less commonly utilized method .

Hypobromous Acid (HOBr) Method: This method has demonstrated that this compound is the exclusive oxidation product when dimethyl selenide reacts with HOBr, indicating a degree of selectivity ethz.chrsc.org.

General considerations for handling this compound include its hygroscopic nature and tendency to decompose in solvents such as ether, acetonitrile, tetrahydrofuran (B95107) (THF), and carbon disulfide (CS₂) cardiff.ac.ukchemicalbook.com. Furthermore, the reactions involving this compound can produce volatile organoselenium derivatives that possess a highly unpleasant odor, necessitating the use of a well-ventilated fume hood cardiff.ac.ukchemicalbook.com.

Derivatization and Analogous Compound Synthesis

This compound exhibits diverse reactivity, enabling its use in various synthetic transformations and serving as a basis for understanding related selenium compounds. It functions as a mild oxidizing agent and an electrophilic reagent, notably in the oxyselenation of alkenes and in electrophilic aromatic substitution reactions cardiff.ac.ukchemicalbook.com.

In organic synthesis, this compound has been recognized as an excellent oxidizing agent for trivalent phosphorus compounds, as well as thio- and selenophosphoryl compounds, and thiocarbonyl compounds. It efficiently converts these substrates into their phosphoryl or carbonyl analogues under very mild conditions, often without the need for catalysts dss.go.th. This reactivity makes it particularly useful for the selective modification of thiocarbonyl-containing components in nucleic acids, such as thiouracils and their corresponding thionucleosides and thionucleotides dss.go.th. The oxidation of cyclic phosphites and thio(seleno)phosphates with this compound proceeds with retention of configuration at the phosphorus atom, whereas the oxidation of chiral acyclic P(III) compounds and phosphine (B1218219) sulfides or selenides results in inversion of configuration around the phosphorus atom dss.go.th.

This compound also serves as a model compound for studying the biological activity and chemical behavior of selenium-containing molecules, aiding in the understanding of selenium's role in biological systems . Its potential chemopreventive properties have been explored in comparison with other selenium compounds, suggesting that selenium compounds capable of generating methylated metabolites may possess good chemopreventive potential researchgate.net. Furthermore, the synthesis of analogous selenoxides, such as diphenyl selenoxide and dibenzyl selenoxide, has been explored, with this compound offering different volatility and solubility profiles compared to its diphenyl analog, and a less bulky structure than dibenzyl selenoxide .

Compound List:

this compound ((CH₃)₂SeO)

Dimethyl selenide (DMSe)

Dimethylselenium dibromide [(CH₃)₂SeBr₂]

Silver(II) oxide (AgO)

Silver bromide (AgBr)

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

Hypobromous acid (HOBr)

Dimethyl selenone ((CH₃)₂SeO₂)

Diphenyl selenide (DPSe)

Diphenyl diselenide (DPDSe)

N-acetylated-SeMet

N-acetylated-SeMetO

N-acetylated-SeCys₂

N-acetylated-SeCysO₂H

Selenomethionine (SeMet)

Selenocystine (SeCys₂)

Methylseleninic acid (MSA) / Methaneseleninic acid (CH₃Se(O)OH)

Trimethylselenonium

Selenious acid

Selenate (B1209512)

Selenite (B80905)

Se-methylselenocysteine (MeSeCys)

Selenocystamine

Glutathione (B108866) (GSH)

Thiouracils

Thionucleosides

Thionucleotides

Trivalent phosphorus compounds (P(III))

Thio- and selenophosphoryl compounds

Thiocarbonyl compounds

Phosphine sulfides

Phosphine selenides

Cyclic phosphites

Thio(seleno)phosphates

Diphenyl selenoxide

Dibenzyl selenoxide

Chemical Reactivity and Reaction Mechanisms of Dimethyl Selenoxide

Oxidation-Reduction Chemistry

Dimethyl selenoxide participates in various oxidation-reduction reactions, primarily involving its conversion to higher oxidation states or its reduction back to selenides.

Further Oxidation to Dimethyl Selenone

This compound can be further oxidized to dimethyl selenone (DMSeO₂) under appropriate oxidizing conditions. This transformation involves an increase in the formal oxidation state of selenium from +4 in DMSeO to +6 in DMSeO₂. Common oxidizing agents capable of effecting this conversion include hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄) . Ozone (O₃) can also oxidize DMSeO to DMSeO₂, although this process may be slower compared to the initial oxidation of dimethyl selenide (B1212193) to this compound lookchem.comshsu.edu. Modifications to reaction conditions, such as increasing the equivalents of oxidants like m-chloroperoxybenzoic acid (m-CPBA) and extending reaction times, can improve the yield and purity of dimethyl selenone shsu.edu.

The structural changes accompanying this oxidation are reflected in the selenium-oxygen bond. The Se–O bond length in this compound is approximately 1.6756 Å, while in dimethyl selenone, it shortens to about 1.626 Å, indicating increased bond strength due to the additional oxygen atom and higher oxidation state of selenium .

Table 1: Se–O Bond Properties

Compound Se–O Bond Length (Å) Oxidation State of Se
This compound 1.6756 +4

Reduction to Dimethyl Selenide

A significant aspect of this compound's reactivity is its facile reduction back to dimethyl selenide (DMSe). This process is typically mediated by nucleophilic reducing agents, most notably thiols and selenols researchgate.netnih.govnih.govmdpi.comresearchgate.net.

In reactions with thiols (RSH), this compound acts as an oxidizing agent, converting the thiol to a disulfide (RSSR) while being reduced to dimethyl selenide researchgate.netnih.govnih.govmdpi.comresearchgate.net. Selenols (RSeH) are generally more reactive towards this compound than thiols, leading to faster reduction kinetics mdpi.com. The reaction mechanism involves the nucleophilic attack of the thiol or selenol on the electrophilic selenium atom of this compound . This type of redox chemistry is also observed in biological systems, particularly in the catalytic cycles of selenoproteins like methionine sulfoxide (B87167) reductase (Msr), where selenocysteine (B57510) plays a similar role researchgate.netnih.govmdpi.comresearchgate.net.

This compound shares structural similarities with dimethyl sulfoxide (DMSO), both featuring a chalcogen atom double-bonded to oxygen. However, this compound exhibits distinct reactivity profiles, generally being more reactive than DMSO in reduction and elimination reactions researchgate.netresearchgate.netacs.org. This enhanced reactivity is attributed to the more polarized Se–O bond in DMSeO compared to the S–O bond in DMSO, which results in a higher degree of electrophilicity at the selenium atom researchgate.net. The Se–O bond length in DMSeO (1.6756 Å) is also longer than the S–O bond in DMSO (1.531 Å), further contributing to its polarity and reactivity researchgate.netacs.org. Computational studies indicate that DMSeO forms more stable selenurane intermediates than DMSO forms sulfurane intermediates, contributing to its faster reaction rates mdpi.com. Furthermore, DMSeO is found to be less thermally stable than DMSO acs.org.

The kinetic differences between this compound and dimethyl sulfoxide are quantitatively reflected in their activation energies for reduction by thiols. The reduction of this compound by thiols proceeds with a lower activation energy of 15.4 kcal/mol, whereas the reduction of dimethyl sulfoxide requires approximately 21.8 kcal/mol . Computational analyses employing the activation strain model have further elucidated these kinetic differences, showing that the formation and disruption of selenurane intermediates in DMSeO reactions involve lower energy barriers (e.g., approximately 19.58 kcal/mol for DMSeO) compared to the analogous sulfurane intermediates in DMSO reactions (approximately 23 kcal/mol) nih.govmdpi.com. These findings underscore the inherent kinetic advantages conferred by selenium over sulfur in these chalcogenoxide reduction pathways.

Table 2: Comparative Activation Energies for Reduction by Thiols

Compound Activation Energy (kcal/mol) Reducing Agent
This compound 15.4 Thiols

Table 3: Chalcogenurane Formation/Disruption Barriers

Compound Barrier (kcal/mol) Process
This compound 19.58 Selenurane formation/disruption

List of Compounds Mentioned:

this compound (DMSeO)

Dimethyl selenone (DMSeO₂)

Dimethyl selenide (DMSe)

Thiols

Selenols

Selenurane intermediates

Dimethyl sulfoxide (DMSO)

Sulfurane intermediates

Hydrogen peroxide (H₂O₂)

Sodium periodate (NaIO₄)

Ozone (O₃)

m-Chloroperoxybenzoic acid (m-CPBA)

Methyl thiol (CH₃SH)

Methyl selenol (CH₃SeH)

Methionine sulfoxide reductase (Msr)

Selenocysteine

Disulfides (RSSR)

Substitution Reactions

Olefin Oxidative Selenization and Seleniranium Ion Formation

This compound serves as a mild oxidant in the oxidative selenization of olefins. This process typically involves the reaction of DMSeO with an alkene, leading to the formation of a seleniranium ion intermediate mdpi.comsciforum.netwiley-vch.de. These seleniranium ions are three-membered cyclic intermediates where the selenium atom bridges the two carbon atoms of the original double bond. This intermediate is electrophilic and highly reactive. Following its formation, the seleniranium ion undergoes ring-opening by a nucleophile. In the presence of water, for instance, this ring-opening leads to the formation of β-hydroxyselenides . The mechanism is generally stereospecific, often involving an anti-addition of the selenium electrophile to the alkene wiley-vch.de. The formation of the seleniranium ion is frequently the rate-limiting step in these reactions mdpi.comsciforum.net.

Ligand Chemistry and Metal Complexation

This compound functions as a ligand in coordination chemistry, binding to metal centers through its oxygen atom.

Structural characterization has revealed that this compound coordinates to metal centers primarily through its oxygen atom, exhibiting an O-directed coordination preference acs.orgnih.govacs.orgacs.org. This coordination can occur in both terminal and bridging fashions, where the DMSeO molecule binds to one or multiple metal atoms, respectively acs.orgnih.govacs.orgacs.org. The molecule possesses a trigonal pyramidal structure around the selenium atom, with Se–O bond lengths typically around 1.67–1.70 Å acs.orgresearchgate.net.

DMSeO has been observed to coordinate with various transition metal centers, notably rhodium(I) acs.orgnih.govacs.orgacs.org. These interactions result in the formation of donor-acceptor complexes, where DMSeO acts as the Lewis base. The structural characterization of these complexes provides insights into the bonding capabilities of DMSeO. For example, DMSeO has been shown to coordinate to dirhodium(II) carboxylates, forming complexes where it acts as either a terminal or bridging ligand acs.orgacs.org. The effect of metal coordination on the electronic properties and bonding of DMSeO, particularly concerning chalcogen bonding, has also been a subject of theoretical investigation mdpi.commdpi.com.

This compound's coordination behavior contrasts significantly with that of its sulfur analogue, dimethyl sulfoxide (DMSO). While DMSeO predominantly exhibits O-directed binding, DMSO is known for its ambidentate character, capable of coordinating through either sulfur (S-binding) or oxygen (O-binding), as well as bridging modes acs.orgnih.govacs.org. This difference in coordination preference stems from variations in the electronic properties and bond strengths of the selenium-oxygen and sulfur-oxygen bonds. Furthermore, DMSeO is less thermally stable than DMSO; it undergoes thermal degradation at temperatures between 135–140 °C, whereas DMSO remains stable up to 160 °C under similar conditions acs.orgnih.govacs.org. The Se–O bond in DMSeO is also more polarized and generally longer than the S–O bond in DMSO researchgate.netmdpi.com. These factors contribute to DMSeO's higher reactivity in certain chemical processes, including reduction and elimination reactions, compared to DMSO .

Table 1: Comparative Ligand Binding Properties of DMSeO and DMSO

FeatureThis compound (DMSeO)Dimethyl Sulfoxide (DMSO)
Coordination Mode Primarily O-directed (terminal, bridging) acs.orgnih.govacs.orgacs.orgAmbidentate (O-terminal, S-terminal, bridging O,S) acs.orgnih.govacs.org
Thermal Stability Decomposes at 135–140 °C acs.orgnih.govacs.orgStable up to 160 °C acs.orgnih.govacs.org
Se/S-O Bond Length Se–O: ~1.67–1.70 Å acs.orgresearchgate.netS–O: ~1.53 Å researchgate.net
Reactivity (Reduction/Elimination) Faster Slower
Polarization of X–O Bond More polarized Se–O bond mdpi.comLess polarized S–O bond mdpi.com

Chalcogen Bonding Interactions

This compound is recognized for its ability to participate in chalcogen bonding, a type of non-covalent interaction.

Chalcogen bonding (ChB) is defined as an attractive non-covalent interaction between an electrophilic region associated with a chalcogen atom and a nucleophilic region usu.eduiupac.org. This compound can act as a chalcogen bond donor, with the electrophilic site, or σ-hole, typically located opposite the Se=O bond researchgate.netmdpi.commdpi.comnih.gov. Theoretical studies have indicated that DMSeO is a capable chalcogen bond donor researchgate.netmdpi.commdpi.comnih.gov. The strength of these interactions can be influenced by factors such as metal coordination. For instance, coordination of DMSeO to metal centers like AgCl has been shown to enhance its ability to form chalcogen bonds mdpi.commdpi.com. Compared to DMSO, DMSeO exhibits a more negative electrostatic potential on its molecular surface, suggesting a greater propensity for interactions like chalcogen bonding researchgate.net. Furthermore, the hydrogen bonding ability of DMSeO is stronger than that of DMSO, as indicated by NBO analysis researchgate.net.

Table 2: Comparative Se–O Bond Properties

CompoundSe–O Bond Length (Å)Oxidation State of SeSource
DMSeO1.6756+4
DMSeO₂1.626+6

Influence of Metal Coordination on Chalcogen Bonds

The chalcogen bond, defined as an attractive noncovalent interaction between a Group 16 element acting as an electrophile and a nucleophile, is a significant area of supramolecular chemistry. Selenoxides, including this compound, are recognized as effective chalcogen bond (ChB) donors due to the presence of a positive electrostatic potential region, known as a σ-hole, located opposite the Se=O bond researchgate.netresearchgate.netmdpi.commdpi.com. This σ-hole arises from the polarization of electron density away from the selenium atom.

The interaction of DMSeO with transition metals can significantly influence its ability to form chalcogen bonds. Theoretical studies, primarily employing Density Functional Theory (DFT), have demonstrated that metal coordination to the oxygen atom of the selenoxide moiety can modulate the electron distribution within the molecule, thereby affecting the strength and nature of the chalcogen bond researchgate.netresearchgate.netmdpi.commdpi.com. Specifically, coordination to a transition metal center has been shown to enhance the chalcogen bond donor capacity of selenoxides mdpi.commdpi.com. This enhancement is attributed to the electron-withdrawing effect of the coordinated metal, which can further polarize the Se=O bond and increase the positive character of the σ-hole on the selenium atom.

While the number of crystallographically characterized metal complexes involving selenoxides is less extensive than for other ligands, studies have confirmed the participation of the selenium atom in ChB interactions within these complexes researchgate.netresearchgate.netmdpi.com. For instance, research on rhodium complexes has structurally characterized coordinated this compound, highlighting its binding through the oxo functionality acs.org. These findings collectively suggest that metal coordination is a viable strategy to tune and potentially strengthen the chalcogen bonding interactions of this compound in supramolecular assemblies and crystal engineering.

Spectroscopic and Computational Characterization of Chalcogen Bonds

The characterization of chalcogen bonds involving this compound relies on a combination of experimental spectroscopic techniques and advanced computational methods.

Spectroscopic Characterization:

X-ray Crystallography: This technique is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, thereby revealing the presence and geometry of chalcogen bonds. The structure of this compound itself is trigonal pyramidal acs.org. In the context of ChB studies, X-ray crystallography has identified specific intermolecular Se···O distances. For example, in the LAWBIV structure, Se···O distances of 3.319 Å (opposite the Se=O bond) and 3.239 Å (opposite a Se–C bond) were observed, which are slightly shorter than the sum of the van der Waals radii for selenium and oxygen (ΣRvdw = 3.45 Å), indicative of a chalcogen bond interaction researchgate.net. Structural characterization of metal complexes of this compound has also provided insights into its coordination behavior and the resulting molecular geometries, with reported Se-O bond lengths of 1.70 Å and Se-C bond lengths of 1.92 Å, and an ΣX-Se-Y angle of 301° acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in confirming the structure and purity of DMSeO and its complexes in solution. For DMSeO, characteristic ¹H NMR signals for the methyl protons are observed in the range of δ 2.5–3.0 ppm . NMR titrations can also be employed to study the binding interactions and elucidate the mode of association in solution diva-portal.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic vibrational frequencies related to specific functional groups. For this compound, a distinct Se=O stretching vibration is typically observed in the region of 847–878 cm⁻¹ .

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are extensively used to investigate the electronic structure, predict the strength of chalcogen bonds, and model the effects of metal coordination. These calculations help in analyzing the intensity of the σ-holes and quantifying interaction energies researchgate.netresearchgate.netmdpi.commdpi.commdpi.comnih.gov.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is applied to the electron density distribution to identify and characterize critical points and bond paths, providing a topological basis for the existence and strength of chalcogen bonds researchgate.netresearchgate.netmdpi.com.

Noncovalent Interaction Plot (NCIPlot): NCIPlot is a visualization tool that uses the reduced density gradient (RDG) to map non-covalent interactions in real space. It helps in identifying and differentiating various types of weak interactions, including chalcogen bonds, often by coloring isosurfaces (e.g., green for weak, blue for strong interactions) researchgate.netresearchgate.netmdpi.com.

Molecular Electrostatic Potential (MEP) Surfaces: MEP calculations are used to visualize the electrostatic potential on the van der Waals surface of the molecule, clearly delineating regions of positive (electrophilic) and negative (nucleophilic) character, such as the σ-hole on selenium researchgate.net.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure by examining orbital interactions, such as hyperconjugation, which can contribute to the stabilization of chalcogen bonds researchgate.net.

These complementary spectroscopic and computational techniques provide a comprehensive understanding of how this compound participates in chalcogen bonding, particularly how metal coordination influences these interactions.

Compound List

this compound (DMSeO)

Dimethyl selenide

Dimethyl sulfoxide (DMSO)

Dimethyl sulfone

Dimethyl telluroxide

Selenones

Sulfones

Rhodium complexes

AgCl

Chalcogenurane

Sulfurane

Selenols

Disulfides

Selenides

Selenocysteine

Methionine sulfoxide reductase

Thiol

Tetrachalcogenurane

Chalcogenol

Chalcogenide

Chalcogenurane intermediates

Chalcogen-bond donors

Halogen bond

Chalcogen-bond acceptors

Imidazolium salts

Benzhydryl bromide (BHB)

TBA Br (Tetrabutylammonium bromide)

TBA OTf (Tetrabutylammonium triflate)

Cl Im Me Se Ph/OTf

H Im Me Se Ph/OTf

H Im Me S Ph/OTf

Bz Im Me S Ph/Br

Cl Im Me S Ph/OTf

LAWBIV

MIHFAK

HEQTAZ

Theoretical and Computational Chemistry of Dimethyl Selenoxide

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, including DFT and ab initio methods, have been employed to determine the precise molecular geometry, electronic distribution, and inherent reactivity of dimethyl selenoxide. These studies provide a foundation for understanding its chemical behavior and interactions.

Bond Lengths and Angles

This compound adopts a trigonal-pyramidal structure around the selenium atom, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO) researchgate.net. Computational studies, often validated against experimental data from X-ray crystallography and spectroscopy, have provided key structural parameters. For instance, a study reported the Se-O bond length to be 1.70 Å and the Se-C bond lengths to be 1.92 Å, with the sum of the angles around selenium (ΣX-Se-Y) being approximately 301° acs.org. These computed geometries generally align well with high-quality diffraction data and other theoretical calculations, confirming the molecular arrangement and bonding characteristics cambridge.org.

Table 1: Key Structural Parameters of this compound

ParameterValue (Å or °)Source
Se-O Bond Length1.70 acs.org
Se-C Bond Length1.92 acs.org
ΣX-Se-Y Angle301° acs.org

Electron Density Analysis (e.g., QTAIM, NCIplot)

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot have been utilized to analyze the electron density distribution within this compound. These methods provide a detailed understanding of bonding, including the nature of covalent bonds, lone pairs, and non-covalent interactions like chalcogen bonds (ChBs) and hydrogen bonds researchgate.netmdpi.comresearchgate.net. QTAIM analysis helps in characterizing the electronic structure by examining properties at bond critical points, while NCI plots visualize regions of non-covalent interactions, often highlighting weak attractive forces that influence molecular packing and reactivity researchgate.netmdpi.com. These analyses have confirmed the presence of σ-holes on the selenium atom, indicating its potential to act as a Lewis acid or a chalcogen bond donor researchgate.netmdpi.comresearchgate.net.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the distribution of positive and negative electrostatic potential across a molecule's surface. MEP analysis of this compound reveals distinct regions of electrophilicity and nucleophilicity. Specifically, it highlights the presence of σ-holes on the selenium atom, which are electron-deficient regions responsible for electrophilic interactions, such as chalcogen bonding researchgate.netmdpi.comresearchgate.net. The oxygen atom, conversely, exhibits a significant negative MEP minimum, indicating its nucleophilic character and ability to engage in hydrogen bonding or coordinate to Lewis acids researchgate.netmdpi.com. Comparisons with dimethyl sulfoxide (DMSO) show that the selenium analog possesses more negative spatial and molecular surface minima in its electrostatic potential, suggesting differences in electrostatic interactions researchgate.netresearchgate.net. For example, the MEP value at the σ-holes of this compound can be around 30.3 kcal/mol, while the MEP minimum at the oxygen atom is approximately -48.0 kcal/mol mdpi.com.

Mechanistic Pathway Elucidation using DFT Calculations

Density Functional Theory (DFT) calculations are extensively used to investigate reaction mechanisms, providing insights into transition states, activation energies, and intermediate species that are often inaccessible through experimental observation alone.

Reduction Mechanisms and Intermediates (e.g., Selenuranes)

The reduction of this compound by nucleophiles such as thiols and selenols, leading to the formation of dimethyl selenide (B1212193), has been a significant focus of computational studies euchems-compchem.eunih.gov. DFT calculations have elucidated that these reduction pathways characteristically proceed via the formation of transient selenurane intermediates euchems-compchem.eunih.govresearchgate.net. These intermediates, such as species of the type (CH₃)₂Se(OH)(SR), play a pivotal role in the reaction mechanism. Kinetic data derived from these calculations indicate that the reduction process is more facile with selenols compared to thiols, with lower activation free energies (ΔG‡) observed for reactions involving selenols (15.4 kcal/mol) versus thiols (21.8 kcal/mol) . This difference underscores the influence of the chalcogen atom on the reaction kinetics.

Table 2: Activation Free Energies for this compound Reduction

Reducing AgentΔG‡ (kcal/mol)Source
Selenols15.4
Thiols21.8

Oxidation Reactions with Radical Species (e.g., OH Radical)

The reaction of this compound with radical species, particularly the hydroxyl (OH) radical, is relevant to atmospheric chemistry and biological oxidation processes researchgate.netresearchgate.net. Quantum chemical calculations, employing DFT and ab initio methods, have been used to map out the reaction mechanisms and identify key intermediates. Studies have shown that the reaction of this compound with the OH radical can form addition complexes, such as (CH₃)₂SeO·HO, which can subsequently decompose researchgate.netresearchgate.net. Computational analysis predicts that the dominant product channel for the reaction of this compound with the OH radical under atmospheric conditions is the formation of methylseleninic acid (CH₃Se(O)OH) researchgate.netresearchgate.net.

List of Compounds Mentioned:

this compound ((CH₃)₂SeO)

Dimethyl selenide ((CH₃)₂Se)

Methyl thiol (CH₃SH)

Methyl selenol (CH₃SeH)

Selenurane (general structure, e.g., (CH₃)₂Se(OH)(SR))

Hydroxyl radical (OH radical)

Dimethyl sulfoxide (DMSO)

Activation Strain Analysis in Comparative Reactivity Studies

Activation Strain Analysis (ASA) is a powerful computational tool that decomposes the activation energy of a chemical reaction into two components: the strain energy associated with distorting the reactants to their transition state geometry, and the electronic energy change that occurs upon bond formation and breaking in this distorted configuration. This method provides valuable insights into the intrinsic reactivity of molecules and helps elucidate the factors governing reaction pathways, particularly in comparative studies.

Research has employed ASA to understand the reductive mechanisms of chalcogenoxides, including this compound, by comparing them with their sulfur analogues, such as dimethyl sulfoxide (DMSO). These studies aim to elucidate the role of the chalcogen atom (selenium versus sulfur) in influencing the reactivity and reaction energetics researchgate.netunipd.it. By applying ASA to the reductive pathways of this compound and dimethyl sulfoxide with thiols, computational chemists can identify key intermediates, such as sulfurane and selenurane species, and quantify the energetic contributions of reactant distortion and electronic interactions to the activation barrier researchgate.netunipd.it.

Table 1: Comparative Reactivity Insights from Activation Strain Analysis

FeatureThis compound ((CH₃)₂Se=O)Dimethyl Sulfoxide ((CH₃)₂S=O)Significance in ASA
Chalcogen AtomSelenium (Se)Sulfur (S)Influences bond strengths, atomic size, and electronic properties.
Reactivity in ReductionsGenerally more reactiveLess reactiveDifferences in strain and electronic contributions to activation energy.
Role in ASADistortion/Strain ComponentDistortion/Strain ComponentAffects the energy cost of reaching the transition state geometry.
Role in ASAElectronic ComponentElectronic ComponentReflects bond-making/breaking energies and electronic stabilization.
Comparative Studies FocusRole of Se vs. S in mechanismsRole of S vs. Se in mechanismsUnderstanding chalcogen effects on reactivity.
Key Intermediates StudiedSelenuranesSulfuranesCrucial transition state structures for mechanism elucidation.

Studies on Configurational Stability and Racemization Mechanisms

This compound, with the chemical formula (CH₃)₂Se=O, is generally considered an achiral molecule. The selenium atom in this compound, bonded to two methyl groups and an oxygen atom via a double bond, typically adopts a geometry that does not support stable enantiomers. Theoretical studies and structural analyses often describe the selenium center as being either in a rapidly inverting pyramidal configuration or adopting a planar-like arrangement, which precludes the existence of stable stereoisomers that could undergo racemization ugr.es.

Compound List:

this compound ((CH₃)₂Se=O)

Dimethyl sulfoxide ((CH₃)₂S=O)

Methyl thiols (CH₃SH)

Selenium (Se)

Sulfur (S)

Selenuranes

Sulfuranes

Methyl selenol (CH₃SeH)

Selenols

Thiols

Disulfides

Selenides

Selenoxides

Sulfoxides

Selenium dioxide (SeO₂)

Telluroxides

Tellurides

Tellurium (Te)

Methylseleninic acid (CH₃SeO₂H)

Selenic acid (SeO₄²⁻)

Selinite (SeO₃²⁻)

Dimethyl selenide ((CH₃)₂Se)

Carbonyl selenide (OCSe)

4-methylphenyl phenyl selenoxide

Bis(para‐methoxyphenyl)selenoxide

Bis(2,4,6-trimethylphenyl)selenoxide

Phenyl selenide

Phenyl diselenide ((C₆H₅Se)₂)

Phenyl telluride

Phenyl telluroxide

Phenyl tellurenyl acid

Phenyl tellurinic acid

Phenyl tellurol

Diphenyl Selenoxide

Dibenzyl Selenoxide

Selenocyanates

Selenocysteine (B57510)

Methionine sulfoxide reductase (Msr)

Methionine sulfoxide reductase B1 (MsrB1)

Catalytic selenocysteine

Hypervalent iodine reagents

Chiral selenium reagents

Environmental Chemistry and Biogeochemical Cycling of Dimethyl Selenoxide

Transformations in Soil and Aquatic Systems

Sorption and Volatilization Processes

Dimethyl selenoxide is characterized by a high degree of stability and low volatility acs.orgcopernicus.orgethz.ch. Unlike its precursor, dimethyl selenide (B1212193) (DMSe), which is highly volatile, DMSeO tends to partition into the particulate phase when present in the atmosphere copernicus.orgethz.ch. This reduced volatility is attributed to its more oxidized nature, making it less prone to evaporation compared to DMSe. Consequently, DMSeO is less likely to be a significant contributor to direct atmospheric transport through volatilization. Its high stability suggests that it may persist for longer periods in environmental matrices where it is formed, potentially undergoing further transformations rather than rapid volatilization. Specific data on the sorption coefficients of DMSeO to soil or sediment particles are not widely documented, but its low volatility implies that any sorption processes would be secondary to its inherent stability and tendency to remain in a condensed phase.

PropertyValue/DescriptionSource(s)
VolatilityLow acs.orgcopernicus.orgethz.ch
StabilityHigh acs.org
Atmospheric PartitioningTends to partition to the particulate phase copernicus.orgethz.ch
SorptionNot extensively documented; implied low volatilization acs.orgcopernicus.orgethz.ch

Interconversion with Other Methylated Selenium Species (e.g., Dimethyl Selenide, Dimethyl Diselenide)

This compound is primarily formed through the oxidation of dimethyl selenide (DMSe). This transformation is a significant step in the environmental cycling of selenium, particularly in atmospheric chemistry. In the atmosphere, DMSe reacts with ozone (O₃) to yield DMSeO acs.orgnih.govnih.gov. The reaction rate constant for DMSe with ozone has been determined to be approximately (7.4 ± 2.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ nih.gov. Under typical atmospheric conditions with 20 parts per billion by volume (ppbv) of ozone, the atmospheric lifetime of DMSe due to ozonolysis is estimated to be around 7.6 hours nih.gov. While DMSe can also react with hydroxyl radicals (OH) and nitrate (B79036) radicals (NO₃), these reactions may lead to the cleavage of the selenium-carbon bond, potentially forming different products than DMSeO nih.gov.

Once formed, DMSeO can undergo further environmental transformations. It can be further oxidized to inorganic selenium species, such as selenite (B80905) (Se(IV)) or selenate (B1209512) (Se(VI)) . Conversely, microbial activity can facilitate the reduction of DMSeO back to DMSe, thereby completing a redox cycle that influences selenium mobility in ecosystems .

Dimethyl diselenide (DMDSe) is another volatile organoselenium compound often found alongside DMSe in environmental emissions acs.orgnih.govasm.orgnih.gov. While DMSeO is a product of DMSe oxidation, direct interconversion pathways between DMSeO and DMDSe are not as clearly defined in the literature. However, DMDSe can be converted to DMSe through microbial processes in soil, which in turn can be oxidized to DMSeO researchgate.net. This highlights the interconnectedness of these methylated selenium species in biogeochemical transformations.

Reaction/ProcessReactants/ProductsConditionsRate Constant/LifetimeSource(s)
DMSe Oxidation by OzoneDMSe + O₃ → DMSeOAtmospherick = (7.4 ± 2.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ nih.gov
Atmospheric Lifetime of DMSeDMSe in presence of O₃20 ppbv O₃7.6 h nih.gov
Further Oxidation of DMSeODMSeO → Se(IV) or Se(VI)Environmental oxidationNot specified
Microbial Reduction of DMSeODMSeO → DMSeMicrobial activityNot specified
Microbial Conversion of DMDSe to DMSeDMDSe → DMSeSoil microbial activityNot specified researchgate.net

Compound List:

this compound (DMSeO)

Dimethyl selenide (DMSe)

Dimethyl diselenide (DMDSe)

Selenite (Se(IV))

Selenate (Se(VI))

Ozone (O₃)

Hydroxyl radical (OH)

Nitrate radical (NO₃)

Dimethyl Selenoxide in Biochemical and Biological Systems Excluding Human Clinical Applications

Role as a Model Compound in Selenium Biochemistry

Dimethyl selenoxide ((CH₃)₂SeO) serves as a significant model compound for investigating the fundamental chemical principles of selenoxides and the broader biochemistry of selenium. Its structural similarity to dimethyl sulfoxide (B87167) (DMSO) makes it a valuable tool for comparative studies. The molecule has a trigonal-pyramidal structure around the selenium atom. However, the selenium-oxygen (Se-O) bond in this compound is longer and more polar than the sulfur-oxygen (S-O) bond in DMSO, which contributes to its distinct and often enhanced reactivity. researchgate.net

This compound is pivotal in understanding the mechanisms of selenium-catalyzed reactions, such as the reduction of hydroperoxides. mdpi.com The chemistry of the selenoxide functional group is central to the antioxidant activity of selenoenzymes. By studying simpler molecules like this compound, researchers can gain insights into complex enzymatic processes, including the conversion of selenocysteine (B57510) residues to dehydroalanine (B155165) upon exposure to hydrogen peroxide, a process that can occur in selenoproteins like glutathione (B108866) peroxidase. mdpi.com The relative simplicity of this compound allows for detailed mechanistic studies, both experimental and computational, that can be extrapolated to more complex biological systems.

Involvement in Non-Human Selenium Metabolism Pathways

This compound is a key metabolite formed from the oxidation of dimethyl selenide (B1212193), a volatile selenium compound produced during the detoxification of selenium. nih.govnih.gov This biotransformation is catalyzed by microsomal enzymes, particularly the flavin-containing monooxygenase (FMO) system. nih.gov

Studies using microsomes from rat liver and lung, as well as purified FMO from pig liver, have demonstrated this oxidative pathway. The reaction shows a 1:1 stoichiometry with NADPH oxidation, confirming the formation of the selenoxide. nih.gov The enzyme kinetics for this oxidation have been characterized, revealing a high affinity of the enzyme for dimethyl selenide. This process is a critical step in the metabolism of methylated selenium compounds. nih.govnih.gov

Table 1: Michaelis-Menten Constants (Km) for Dimethyl Selenide Oxidation

Enzyme Source Apparent Km (μM)
Rat Liver Microsomes 0.7

This table presents the apparent Michaelis-Menten constant (Km) for the oxidation of dimethyl selenide by microsomal enzymes, indicating the substrate concentration at which the reaction rate is half of the maximum. Data sourced from Goeger and Ganther (1994). nih.gov

The antioxidant function of many selenium compounds, including the activity seen in selenoenzymes, is dependent on the redox cycling of the selenium atom. nih.gov this compound is a central participant in such cycles. It can be readily reduced back to dimethyl selenide by biological reductants like glutathione (GSH). nih.govnih.gov

This facile reduction allows for a catalytic cycle where dimethyl selenide can scavenge an oxidant to form this compound, which is then regenerated by cellular thiols. nih.gov This process enables a small amount of an organoselenium compound to protect against a larger amount of oxidative stress. The feasibility of this redox cycling has been demonstrated in simulations and experimental systems, showing that GSH-mediated cycling enhances the protective effects of organoselenides against potent oxidants like peroxynitrite. nih.gov This cycling is a fundamental principle underlying the biological activity of many simple organoselenium compounds. nih.gov

Computational chemistry provides valuable insights into the mechanisms of selenoproteins, and simple molecules like this compound are often used as models for the reactive selenocysteine center. mdpi.comnih.govnih.gov Theoretical studies help to elucidate reaction pathways and activation energies for processes that are difficult to observe experimentally. mdpi.com

For instance, computational models have been used to study selenoxide syn-elimination reactions, a key step in the catalytic cycles of some selenoenzymes. mdpi.com These studies compare the reactivity of selenoxides with their sulfur (sulfoxide) and tellurium (telluroxide) analogs, generally finding that the activation energies for elimination decrease in the order S > Se > Te. mdpi.com In the context of enzymes like methionine sulfoxide reductase, which contains a catalytic selenocysteine, understanding the fundamental reactivity of the resulting selenoxide intermediate is crucial. Computational approaches allow for the modeling of these transient species and their subsequent reactions, providing a deeper understanding of how these enzymes repair oxidative damage. semanticscholar.org

Antioxidant Properties at the Molecular Level

At the molecular level, the antioxidant properties of this compound are intrinsically linked to the redox chemistry of the selenium atom. Selenium's capacity to reduce hydroperoxides is a key feature of its biological role. mdpi.com The mechanism involves a nucleophilic attack by the selenium atom of the reduced species (dimethyl selenide) on an oxygen atom of a peroxide, leading to the formation of this compound and the reduction of the peroxide to a less harmful alcohol or water. mdpi.com

The resulting this compound can then be reduced by cellular thiols, such as glutathione, regenerating the active selenide form and completing the catalytic antioxidant cycle. nih.gov This ability to catalytically detoxify reactive oxygen species (ROS) is the foundation of the antioxidant activity of many selenoenzymes, including glutathione peroxidases and thioredoxin reductases, which use a selenocysteine residue to perform the same fundamental reaction. nih.govnih.govresearchgate.net The study of simple organoselenium compounds demonstrates that this potent antioxidant capability is an inherent chemical property of the selenium center. mdpi.comnih.gov

Table 2: Compound Names

Compound Name Chemical Formula
Dehydroalanine C₃H₅NO₂
Dimethyl selenide (CH₃)₂Se
This compound (CH₃)₂SeO
Dimethyl sulfoxide (CH₃)₂SO
Glutathione (GSH) C₁₀H₁₇N₃O₆S
Hydrogen peroxide H₂O₂
Methionine sulfoxide C₅H₁₁NO₃S
NADPH C₂₁H₂₉N₇O₁₇P₃
Peroxynitrite ONOO⁻

Advanced Analytical Methodologies for Dimethyl Selenoxide

Mass Spectrometry (MS) Techniques

Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of dimethyl selenoxide. Depending on the analytical question—be it molecular identification, quantification in complex media, or analysis of related volatile substances—different MS configurations are employed.

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive identification of this compound. Unlike standard resolution mass spectrometry, HR-MS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide mass measurements with exceptional accuracy, often better than 5 parts per million (ppm). nih.govnih.gov This high accuracy is crucial for determining the elemental composition of an unknown analyte.

For this compound (C₂H₆OSe), HR-MS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, researchers can calculate a unique elemental formula. researchgate.net The characteristic isotopic pattern of selenium, with its multiple naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), provides a distinct signature in the mass spectrum. HR-MS can resolve these isotopic peaks, and the observed pattern can be compared to the theoretical isotopic distribution for a molecule containing one selenium atom, further confirming the identity of this compound. nih.gov This capability is invaluable in complex sample analysis where the presence of numerous compounds can complicate identification. researchgate.net

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₂H₆OSe]⁺

Isotope Formula Mass (Da) Relative Abundance (%)
¹²C₂¹H₆¹⁶O⁷⁶Se 121.958 9.37
¹²C₂¹H₆¹⁶O⁷⁷Se 122.959 7.63
¹²C₂¹H₆¹⁶O⁷⁸Se 123.958 23.77
¹²C₂¹H₆¹⁶O⁸⁰Se 125.958 49.61
¹²C₂¹H₆¹⁶O⁸²Se 127.961 8.73

Data is illustrative and calculated based on natural isotopic abundances.

For the speciation and quantification of selenium compounds like this compound in complex biological or environmental samples, the hyphenated technique of Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is the method of choice. researchgate.netsemanticscholar.org This technique combines the separation power of LC with the element-specific, high-sensitivity detection of ICP-MS.

In this setup, an LC system, often employing reversed-phase or ion-exchange chromatography, separates the different selenium species present in a sample extract. nih.gov The eluent from the LC column is then introduced into the ICP-MS system. The high-temperature argon plasma of the ICP source atomizes and ionizes all compounds, including this compound. The mass spectrometer is set to monitor selenium isotopes (e.g., m/z 78 or 80), allowing for highly specific detection of selenium-containing compounds as they elute from the column. adelaide.edu.au

The addition of a tandem mass spectrometry (MS/MS) configuration enhances the method's capability by reducing spectral interferences. For instance, argon-based polyatomic interferences (like ⁴⁰Ar³⁸Ar⁺ interfering with ⁷⁸Se⁺) can be removed in a collision/reaction cell, leading to lower detection limits and more reliable quantification. adelaide.edu.au This makes LC-ICP-MS/MS a robust and sensitive solution for determining the concentration of this compound in matrices such as water, soil, or biological tissues, even at trace levels. researchgate.netsemanticscholar.org

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for analyzing its volatile precursors and potential degradation products. semmelweis.hu For instance, the primary precursor for the synthesis of this compound is dimethyl selenide (B1212193), a volatile compound well-suited for GC analysis. GC-MS can be used to monitor the purity of the starting material and to follow the progress of the oxidation reaction that converts dimethyl selenide to this compound.

Furthermore, under certain environmental or experimental conditions, this compound might degrade or be transformed into other volatile selenium species. GC-MS provides an effective means to separate and identify these volatile products. acs.org In a typical GC-MS analysis, the sample is injected into a heated inlet, where volatile compounds are vaporized and then separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. semmelweis.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For this compound, multinuclear NMR experiments are essential for its complete structural characterization.

The structural elucidation of this compound is achieved through a combination of ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a single resonance for the six equivalent protons of the two methyl groups. This signal typically appears in the chemical shift range of δ 2.5–3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would similarly display a single signal for the two equivalent methyl carbons.

⁷⁷Se NMR: The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.63%) is NMR-active and provides direct information about the chemical environment of the selenium atom. The chemical shift of ⁷⁷Se is highly sensitive to the oxidation state and coordination of the selenium atom. For selenoxides, ⁷⁷Se NMR signals are typically observed in the range of δ 840–880 ppm. This distinct chemical shift region helps to confirm the presence of the selenoxide functional group.

These one-dimensional NMR experiments confirm the basic structure. Further confirmation can be obtained from heteronuclear correlation experiments (e.g., HSQC, HMBC) that show correlations between the protons, carbons, and even the ⁷⁷Se nucleus, verifying the C-H and Se-C connectivities.

Table 2: Representative NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Notes
¹H ~2.7 Singlet Corresponds to the six equivalent methyl protons.
¹³C Varies Singlet Corresponds to the two equivalent methyl carbons.
⁷⁷Se ~850 Singlet Characteristic chemical shift for a dialkyl selenoxide.

Values are typical and can vary depending on the solvent and reference standard.

NMR spectroscopy is a key technique for investigating the non-covalent interactions of this compound, such as its coordination with metal ions and its hydration state. The oxygen atom of the Se=O group is a Lewis basic site, capable of coordinating to metal centers and acting as a hydrogen bond acceptor.

Studies have shown that selenoxides are effective chalcogen bond donors and can participate in various non-covalent interactions. The coordination of the selenoxide oxygen to a metal ion would lead to significant changes in the electron density around the selenium atom. This change can be directly monitored by ⁷⁷Se NMR, where coordination typically results in a downfield shift of the selenium resonance. Similarly, ¹H and ¹³C NMR spectra would show shifts in the methyl group signals upon coordination.

The interaction of this compound with water (hydration) can be studied by monitoring changes in the ¹H NMR chemical shifts of both the methyl protons and the water protons as a function of concentration or temperature. The formation of hydrogen bonds between the selenoxide oxygen and water molecules can be inferred from these spectral changes. These studies are crucial for understanding the behavior of this compound in aqueous and biological systems.

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of compounds by measuring the absorption of infrared radiation by a sample at different wavelengths. The absorption of IR radiation corresponds to the excitation of specific vibrational modes within a molecule. For this compound, ((CH₃)₂SeO), IR spectroscopy provides critical information for identifying its key functional groups and characterizing its bonding environment, particularly the highly polar selenium-oxygen (Se=O) bond.

Early characterization of this compound, following its synthesis in the 1970s, relied on spectroscopic methods including IR and Nuclear Magnetic Resonance (NMR) to confirm its structure. The molecule possesses a trigonal pyramidal geometry, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO). researchgate.net This structure gives rise to a series of characteristic vibrational modes that can be detected by IR spectroscopy.

Below is a table summarizing the expected regions for the characteristic vibrational modes of this compound based on typical group frequencies.

Table 1: Expected Infrared Absorption Regions for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-H Stretch-CH₃2850-3000Medium to Strong
CH₃ Bending (Asymmetric & Symmetric)-CH₃1350-1470Medium
Se=O StretchSeleninyl~800-850Strong
C-Se StretchAlkyl-Selenide500-600Weak to Medium

Chemo-trapping and Preservation Techniques for Volatile Species Analysis

The analysis of volatile selenium compounds, such as dimethyl selenide—the precursor to this compound—presents significant challenges due to their low concentrations in environmental and biological samples and their high vapor pressures. oxfordsciencetrove.com Effective preconcentration and preservation are therefore crucial for accurate quantification. Chemo-trapping and specialized preservation methods are employed to capture these volatile species and maintain sample integrity prior to analysis by techniques like gas chromatography (GC).

Chemo-trapping involves the use of a reagent that chemically reacts with the volatile analytes to form stable, non-volatile derivatives. A notable method involves trapping volatile selenium and sulfur species in nitric acid. nih.gov In this technique, volatile compounds like dimethyl selenide (DMSe) are oxidized upon trapping into their corresponding stable, non-volatile forms. Specifically, DMSe is converted to this compound (DMSeO), which can then be analyzed using liquid-based techniques. nih.gov This oxidative trapping serves as both a preconcentration and a preservation step. Other derivatizing agents, such as 4,5-dichloro-1,2-phenylenediamine, are used to transform inorganic selenite (B80905) into stable piazselenol complexes suitable for GC analysis. researchgate.net

In addition to chemical methods, physical trapping techniques are widely used. Cryogenic trapping, or cryo-focusing, is a highly effective method for concentrating volatile analytes. mdpi.com This technique involves passing the gas sample through a U-tube or trap cooled to very low temperatures, typically with liquid nitrogen, which causes the volatile compounds to condense. mdpi.com After collection, the trap is heated, releasing the concentrated analytes into the analytical instrument.

Solid-Phase Microextraction (SPME) is another powerful and solvent-free technique for preconcentrating volatile organic compounds. SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample, and volatile analytes adsorb or absorb onto the coating. The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For volatile selenium compounds, various fiber types have been investigated to optimize extraction efficiency.

Proper sample preservation is essential to prevent the loss of volatile analytes. For water samples, ensuring zero-headspace in the collection vial is critical to prevent compounds from partitioning into the gas phase and being lost. oxfordsciencetrove.com Storage at low temperatures, such as at 4°C or frozen, is also a common practice to minimize volatilization and degradation.

Table 2: Trapping and Preservation Methodologies for Volatile Selenium Species

TechniqueDescriptionKey Parameters / ReagentsTarget Analytes
Chemo-trapping (Oxidative)Volatile species are trapped in an oxidizing solution, converting them to stable, non-volatile derivatives.Nitric AcidDimethyl selenide (DMSe), Dimethyl diselenide (DMDSe)
Cryogenic TrappingVolatiles are condensed from the gas phase in a trap cooled with liquid nitrogen.Liquid Nitrogen (-196°C)Volatile organoselenium compounds
Solid-Phase Microextraction (SPME)Analytes are adsorbed/absorbed onto a coated fiber from the sample headspace or by direct immersion.Fiber Coating (e.g., PDMS, PDMS/DVB)Volatile organoselenium compounds
Sample PreservationTechniques to minimize analyte loss during storage and transport.Low temperature (4°C or frozen), Zero-headspace vialsWater and other matrices containing volatile species

Table 3: Common SPME Fiber Coatings for Volatile Compound Analysis

Fiber CoatingAbbreviationPolarityPrimary Application
PolydimethylsiloxanePDMSNon-polarGeneral purpose for volatile and semi-volatile non-polar compounds.
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolarVolatile polar analytes like alcohols and amines.
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolarTrace-level analysis of volatile compounds (gases and low molecular weight).
PolyacrylatePAPolarExtraction of very polar analytes from polar samples.

Q & A

Q. What are the primary synthetic pathways for dimethyl selenoxide (DMSeO), and how can its purity be validated experimentally?

DMSeO is commonly synthesized via oxidation of dimethyl selenide (DMSe) using agents like hypobromous acid (HOBr), hydrogen peroxide, or ozone. For example, HOBr oxidizes DMSe stoichiometrically (1:1 molar ratio) to DMSeO without further oxidation to selenones (e.g., dimethyl selenone), even under excess HOBr conditions . Purity validation involves high-resolution mass spectrometry (HR-MS) for molecular identification and liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (LC-ICP-MS/MS) to confirm the absence of higher oxidation states (e.g., selenite or selenate) .

Q. How does this compound compare to dimethyl sulfoxide (DMSO) in oxidation reactions?

DMSeO operates under milder conditions (e.g., room temperature, no acid catalysis) compared to DMSO, which often requires elevated temperatures and catalysts. For instance, DMSeO oxidizes triphenylphosphine to triphenylphosphine oxide efficiently at room temperature, whereas DMSO necessitates acidic conditions . This makes DMSeO preferable for oxidizing acid- or heat-sensitive substrates, such as thiocarbonyl-containing biomolecules .

Q. What analytical techniques are critical for characterizing this compound in environmental or biological matrices?

Key methods include:

  • HR-MS for precise molecular identification .
  • LC-ICP-MS/MS for speciation analysis and quantification of selenium oxidation states .
  • NMR spectroscopy (e.g., 1^1H, 13^{13}C, 77^{77}Se) to study coordination chemistry and hydration states, particularly in acidic or buffered aqueous solutions .

Advanced Research Questions

Q. How does the stereochemical outcome of phosphorus-containing compound oxidations vary with DMSeO, and what mechanistic insights explain this?

DMSeO oxidizes chiral acyclic trivalent phosphorus compounds (e.g., methyl-RC-propyl-phenylphosphine) with inversion of configuration at phosphorus, whereas cyclic six-membered phosphites retain configuration. This divergence arises from differences in transition-state geometry: acyclic systems proceed via a trigonal bipyramidal intermediate (inversion), while cyclic systems favor pseudorotation pathways (retention) . Such stereochemical specificity is critical for asymmetric synthesis applications.

Q. What experimental evidence challenges the reversibility of selenoxide syn-elimination reactions?

Studies using deuterium labeling (D2_2O) during thermolysis of DMSeO derivatives (e.g., selenoxide 1) showed no deuterium incorporation in elimination products, suggesting irreversibility under tested conditions. This contrasts with sulfoxide eliminations, which are highly reversible . Attempts to trap intermediates like selenenic acids via alkyne additions also failed, instead yielding ylides, further supporting a non-reversible pathway .

Q. How does DMSeO interact with selenium-containing amino acids, and what are the implications for redox biology studies?

DMSeO analogs, such as selenomethionine selenoxide, exhibit pH-dependent coordination between the selenoxide group and α-amino acid moieties. For example, intramolecular interactions in Se-adenosylselenohomocysteine selenoxide deshield α-protons in NMR spectra, indicating structural rearrangements in aqueous environments . These interactions are vital for understanding selenium redox cycling in enzymatic systems.

Q. What methodological limitations arise when using DMSeO for oxidizing halomethylarenes to aldehydes?

While DMSeO efficiently converts halomethylarenes (e.g., iodomethylbenzene) to aldehydes under mild conditions, side reactions like overoxidation or selenoxide elimination can occur with electron-deficient substrates. Optimization requires controlling reaction stoichiometry and monitoring intermediates via TLC or GC-MS .

Q. How can contradictions in DMSeO's environmental stability be resolved through experimental design?

Conflicting reports on DMSeO's persistence in environmental samples (e.g., soil vs. aqueous systems) necessitate controlled speciation studies. For example, coupling SPME-GC/MS (for volatile organoselenium detection) with LC-HRMS (for non-volatile species) can clarify degradation pathways and intermediate formation .

Methodological Considerations

  • Data Interpretation : When analyzing DMSeO reaction outcomes, prioritize multi-technique validation (e.g., HR-MS + NMR) to distinguish isobaric intermediates .
  • Contradiction Management : Address discrepancies in oxidation product profiles (e.g., selenones vs. selenoxides) by standardizing reaction conditions (solvent, oxidant strength) and validating with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.